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Compound of Interest

Compound Name: 4-Borono-3-fluorothioanisole

Cat. No.: B1520070

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug
candidates is a cornerstone of molecular design.[1][2] The unique electronic properties of
fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile,
often enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to
biological targets.[1][2] It is estimated that 20-25% of all marketed pharmaceuticals contain at
least one fluorine atom, a testament to its utility.[2][3]

Within this context, fluorinated arylboronic acids, such as 4-Borono-3-fluorothioanisole, have
emerged as indispensable building blocks. They serve as versatile reagents in synthetic
chemistry, most notably in palladium-catalyzed cross-coupling reactions, which are
fundamental to the construction of complex molecular architectures. This guide provides a
comprehensive technical overview of 4-Borono-3-fluorothioanisole, detailing its chemical
structure, properties, synthesis, and applications, with a focus on its role in drug discovery and

development.

Core Chemical Identity and Structure

4-Borono-3-fluorothioanisole is a specialized organoboron compound featuring a phenyl ring
substituted with a boronic acid group, a fluorine atom, and a methylthio (thioanisole) group.
This combination of functional groups makes it a valuable intermediate for introducing a
fluorinated thioanisole moiety into larger molecules.

e Chemical Name: 4-Borono-3-fluorothioanisole
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o CAS Number: 957060-84-3[4]

e Molecular Formula: C7HsBFO2S[4]

e Molecular Weight: 186.01 g/mol [4]

Caption: Chemical structure of 4-Borono-3-fluorothioanisole.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Borono-3-fluorothioanisole is
provided below. Where specific data is not publicly available, properties of structurally related
compounds are included for reference and estimation.

Property Value Source | Notes
Molecular Formula C7HsBFO:2S [4]
Molecular Weight 186.01 g/mol [4]
) Solid (Typical for arylboronic
Physical State ) General Knowledge
acids)

Data for the related compound

Boiling Point 184-185 °C (lit.) o
4-Fluorothioanisole[5]
. _ Data for the related compound
Density 1.167 g/mL at 25 °C (lit.) o
4-Fluorothioanisole[5]
) ] Data for the related compound
Refractive Index (n20/D) 1.551 (lit.)

4-Fluorothioanisole

Synthesis and Reactivity
General Synthesis Strategy

Arylboronic acids are commonly synthesized via a few key methods, including the reaction of
organometallic reagents (like Grignard or organolithium compounds) with borate esters, or
through palladium-catalyzed coupling of aryl halides with diboron reagents.[6] For 4-Borono-3-
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fluorothioanisole, a plausible and efficient laboratory-scale synthesis would start from a
readily available precursor, 4-bromo-3-fluorothioanisole.

The process involves a lithium-halogen exchange followed by electrophilic trapping with a
borate ester. This method is highly effective for introducing the boronic acid functionality onto
an aromatic ring.
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Caption: Proposed synthetic workflow for 4-Borono-3-fluorothioanisole.
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Key Application: The Suzuki-Miyaura Cross-Coupling
Reaction

The primary utility of 4-Borono-3-fluorothioanisole lies in its role as a nucleophilic partner in
Suzuki-Miyaura cross-coupling reactions.[7][8] This palladium-catalyzed reaction is one of the
most powerful and widely used methods for forming carbon-carbon bonds, particularly for
creating biaryl structures, which are prevalent in pharmaceuticals.[7][9]

Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura reaction involves three key
steps:[8][10]

o Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of an
aryl or vinyl halide (the electrophile).

o Transmetalation: The organic group from the boronic acid is transferred to the palladium
center. This step requires activation of the boronic acid with a base.[11]

e Reductive Elimination: The two organic partners on the palladium complex are coupled,
forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple 4-Borono-3-fluorothioanisole with an aryl bromide (e.g., 4-
bromoanisole) to synthesize the corresponding biaryl product.

Materials:

4-Borono-3-fluorothioanisole (1.1 equivalents)

Aryl Bromide (1.0 equivalent)

Palladium Catalyst (e.g., Pd(PPhs)s, 0.02 equivalents)

Base (e.g., K2COs, 2.0 equivalents)

Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
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» Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)
Procedure:

o Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the
aryl bromide (1.0 eq.), 4-Borono-3-fluorothioanisole (1.1 eq.), and potassium carbonate
(2.0 eq.).

 Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15
minutes to remove oxygen, which can deactivate the palladium catalyst.

e Solvent and Catalyst Addition: Under the inert atmosphere, add the dioxane/water solvent
mixture.[10] Sparge the resulting suspension with the inert gas for another 10 minutes.
Finally, add the palladium catalyst.

e Reaction: Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous
stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

o Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an
organic solvent (e.g., ethyl acetate) and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel to
obtain the desired biaryl compound.

Spectral Data and Characterization

While a specific public spectrum for 4-Borono-3-fluorothioanisole is not readily available, the
expected spectral characteristics can be inferred from its structure and data from analogous
compounds like 4-bromothioanisole and other fluorinated aromatics.[12][13][14]
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Technique Expected Characteristics

- Aromatic protons (Ar-H) in the region of 7.0-8.0
ppm, showing complex splitting patterns due to
H-H and H-F coupling. - A singlet for the

1H NMR _
methylthio group (-SCHSs) around 2.5 ppm. - A
broad singlet for the boronic acid protons (-

B(OH)z2) which may be exchangeable with D20.

- Aromatic carbons in the range of 110-145 ppm.
- The carbon attached to fluorine will show a
large C-F coupling constant. - The carbon

13C NMR _
attached to the boron will be broad and may be
difficult to observe. - A signal for the methyl

carbon (-SCHs) around 15 ppm.

- A single resonance for the fluorine atom, with
1°F NMR its chemical shift dependent on the solvent and

electronic environment.

- Amolecular ion peak (M+) corresponding to
M s (MS) the molecular weight (186.01). The isotopic
ass Spec
P pattern will be influenced by the natural

abundance of Boron isotopes (1°B and 11B).

- Strong, broad O-H stretching band for the
boronic acid group around 3200-3500 cm~1. - C-
infrared (IR) H stretching bands for aromatic and aliphatic
protons. - C=C stretching bands for the aromatic
ring in the 1400-1600 cm~1 region. - A strong B-

O stretching band around 1350 cm™1.

Safety, Handling, and Storage

As with any laboratory chemical, 4-Borono-3-fluorothioanisole should be handled with
appropriate care. The following guidelines are based on general safety data for arylboronic
acids and related compounds.[15]
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e Handling: Use in a well-ventilated area or under a chemical fume hood.[15] Wear appropriate
personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]
Avoid inhalation of dust and contact with skin and eyes.[15]

o Storage: Store in a tightly closed container in a cool, dry place. Boronic acids can be
susceptible to dehydration to form cyclic boroxine anhydrides, so dry storage conditions are

crucial.
e First Aid:
o Skin Contact: Immediately wash with plenty of soap and water.

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do.[15]
o Inhalation: Move the person to fresh air.

o Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
[15]

Conclusion

4-Borono-3-fluorothioanisole stands as a prime example of a modern chemical building block
designed for purpose. Its structure is tailored to leverage the beneficial effects of fluorine in
medicinal chemistry while providing the synthetic versatility of a boronic acid for robust C-C
bond formation. For researchers in drug discovery, this compound and others like it are critical
tools, enabling the efficient synthesis and exploration of novel chemical space in the quest for
safer and more effective therapeutics.

References

e Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role,
design and case studies. pharmacyjournal.org.

e The Chemistry of Fluorinated Boronic Acids in Drug Discovery. (2025).

e 4-Borono-3-fluorothioanisole | CAS 957060-84-3 | SCBT - Santa Cruz Biotechnology.
Santa Cruz Biotechnology.

e Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl
Hypofluorite Made Directly from Diluted Fluorine. Journal of Organic Chemistry, 78, 11794-

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.fishersci.com/store/msds?partNumber=AC119650500&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC119650500&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC119650500&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC119650500&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC119650500&countryCode=US&language=en
https://www.benchchem.com/product/b1520070?utm_src=pdf-body
https://www.benchchem.com/product/b1520070?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

11795.

SAFETY D

SAFETY D

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents
Results in Unique Properties of Fluorinated Phenylboronic Compounds.

SAFETY D

Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC
Publishing).

SAFETY D

Suzuki—Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
4-Fluorothioanisole 97 371-15-3. Sigma-Aldrich.

Suzuki Coupling. Organic Chemistry Portal.

Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set
Up. YouTube. (2025).

4-FLUOROTHIOANISOLE | 371-15-3. ChemicalBook. (2025).

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-I-phenylalanine by
Combination of [180]02 Single-Use and [18F]CH3COOF Labeling Agents.
4-bromo-3-fluorothioanisole (C7H6BrFS). PubChemlLite.

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
3-Bromo-4-fluorothioanisole | C7H6BrFS | CID 83409864. PubChem.

Synthesis of biologically active boron-containing compounds.

4-Bromothioanisole | C7TH7BrS | CID 66037. PubChem.
4-BROMO-3-FLUOROTHIOANISOLE 25G - PC7095-25G. Dabos.
4-Fluoro-3-nitro-thioanisole | CTH6FNO2S | CID 18509240. PubChem.

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288. PubChem.

4-Bromo-3-fluorothiophenol | C6H4BrFS | CID 26597093. PubChem.

bromomalononitrile. Organic Syntheses Procedure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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